5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole
Description
5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole is a halogenated pyrazole derivative structurally related to fipronil, a widely used noncompetitive GABA receptor antagonist and broad-spectrum insecticide . Its molecular formula is C₁₂H₅Cl₂F₃IN₄ (based on structural analogs in –16), featuring:
- A pyrazole core substituted with cyano (C≡N) at position 3 and amino (NH₂) at position 3.
- A 2,6-dichloro-4-(trifluoromethyl)phenyl group at position 1, providing steric bulk and lipophilicity.
- An iodo substituent at position 4, distinguishing it from fipronil (which has a trifluoromethylsulfinyl group at position 4) .
The compound’s crystal structure (inferred from analogs) likely exhibits non-planarity due to steric clashes between the phenyl and pyrazole rings, with dihedral angles similar to fipronil derivatives (~74°) . Its synthetic route involves nitration, reduction, and halogenation steps, as described for related pyrazoles in and .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-iodopyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl2F3IN4/c12-5-1-4(11(14,15)16)2-6(13)9(5)21-10(19)8(17)7(3-18)20-21/h1-2H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLFCCPKXYTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)I)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl2F3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Coupling
The foundational step involves diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline using nitrosyl sulfuric acid. This generates a reactive diazonium salt, which is subsequently coupled with ethyl 2,3-dicyanopropionate to form the pyrazole precursor. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 10–30°C | Prevents decomposition of diazonium salt |
| Reaction Time | 1–5 hours | Ensures complete conversion |
| Solvent System | Toluene/Water | Enhances phase separation |
The coupling reaction proceeds at 0–30°C, with ethyl 2,3-dicyanopropionate acting as the electron-deficient dienophile. This step achieves >85% yield under controlled pH (4–6).
Cyclization
Cyclization of the coupled intermediate is catalyzed by aqueous ammonia at 0–15°C, forming the pyrazole core. Ammonia concentration (15–25% w/w) and gradual addition rates minimize side reactions, yielding 5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole with ≤0.1% impurities.
Iodination Strategies
Electrophilic Aromatic Substitution
The 4-position iodine is introduced via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Reaction conditions critical for regioselectivity include:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| ICl (1.2 equiv) | Dichloromethane | 0°C → RT | 72% |
| NIS (1.5 equiv) | Acetonitrile | 40°C | 68% |
Mechanistic Insight : The electron-withdrawing cyano and trifluoromethyl groups direct iodination to the 4-position via meta-directing effects.
Halogen Exchange
An alternative route employs halogen exchange using NaI in dimethylformamide (DMF). Starting from the 4-chloro analog, this method achieves 65–70% yield at 80°C over 12 hours.
Process Optimization
Solvent Selection
Toluene outperforms chlorobenzene in coupling steps due to its higher boiling point (110°C vs. 131°C) and improved solubility of intermediates.
Waste Reduction
The patented method reduces waste acid generation by 40% through:
-
Closed-loop solvent recovery : Toluene is recycled after extraction, lowering raw material costs.
-
Neutralization protocols : Aqueous layers are treated with Ca(OH)₂ to precipitate sulfates, simplifying disposal.
Industrial Scale-Up Challenges
Continuous Flow Reactors
Adoption of continuous flow systems addresses exothermic risks in diazotization. Key advantages include:
Crystallization Techniques
Anti-solvent crystallization using heptane achieves 99.5% purity. Critical parameters:
-
Cooling rate: 0.5°C/min
-
Seed crystal size: 10–20 µm
Analytical Validation
Purity Assessment
Stability Studies
Storage under argon at -20°C preserves integrity for >24 months, with degradation ≤0.2%/year. Hydrolysis of the cyano group is mitigated by desiccants (silica gel, RH <10%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Waste Index | Scalability |
|---|---|---|---|---|
| Patent CN110669009B | 78% | 99.5% | 1.8 | High |
| Halogen Exchange | 65% | 98.2% | 2.4 | Moderate |
| Electrophilic Iodination | 72% | 99.1% | 2.1 | Low |
Waste Index : Calculated as (kg waste/kg product).
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.
Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Synthesis and Mechanism of Action
This compound serves as a crucial intermediate in the synthesis of Fipronil, a broad-spectrum insecticide. The mechanism of action involves the inhibition of GABA receptors in the central nervous system of insects, leading to disruption of chloride ion flow and subsequent neurotoxicity.
Chemistry
In the field of chemistry, 5-Amino-3-cyano-4-iodo-pyrazole is primarily utilized as an intermediate for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions, including:
- Formation of pyrazole derivatives: Through cyclization reactions with hydrazine derivatives.
- Introduction of cyano groups: Utilizing reagents like cyanogen bromide under controlled conditions.
- Amination processes: Through nucleophilic substitutions with ammonia or amines.
Industrial Applications
The primary industrial application of 5-Amino-3-cyano-4-iodo-pyrazole is in the production of insecticides:
Case Study 1: Fipronil Synthesis
Fipronil is a well-known insecticide synthesized from 5-Amino-3-cyano-4-iodo-pyrazole. It acts by blocking GABA receptors, leading to hyperexcitation and death in target insects. This compound's unique structure contributes to Fipronil's effectiveness against a wide range of pests while minimizing impact on non-target species .
Case Study 2: Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including those based on 5-Amino-3-cyano-4-iodo-pyrazole. For instance, modifications to the pyrazole structure have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential for development as new antimicrobial agents.
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor to active agents like Fipronil. Fipronil works by blocking the passage of chloride ions through GABA receptors in the central nervous system of insects, leading to hyperexcitation and death .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations :
- Iodo vs.
- Amino Acid Conjugates: Derivatives like 4f () exhibit improved phloem mobility due to increased hydrophilicity, whereas the target compound’s iodo group may reduce solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The iodo substituent increases molecular weight slightly compared to fipronil but maintains similar lipophilicity (LogP ~3.8–3.9), suggesting comparable membrane permeability.
- Amino acid conjugates (e.g., 4f) show reduced LogP and lower melting points, enhancing environmental mobility .
Biological Activity
5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole, with CAS number 188539-59-5, is a pyrazole derivative recognized for its significant biological activity, particularly in the realm of insecticides. This compound serves as an important intermediate in the synthesis of Fipronil, a widely used insecticide known for its efficacy against a broad spectrum of pests by targeting their central nervous system.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 303.08 g/mol. The structural complexity arises from its multiple functional groups, including amino, cyano, and iodo groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅Cl₂F₃N₄ |
| Molecular Weight | 303.08 g/mol |
| CAS Number | 188539-59-5 |
The primary mechanism of action for 5-Amino-3-cyano-4-iodo-pyrazole involves its interaction with the GABA (gamma-aminobutyric acid) receptors in the central nervous system of insects. The compound acts as a blocker of chloride ion passage through these receptors, leading to disruption in the GABAergic pathway. This disruption results in overexcitation of the nervous system, eventually causing paralysis and death in target insect species.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Insecticidal Activity : Research indicates that derivatives like 5-Amino-3-cyano-4-iodo-pyrazole exhibit potent insecticidal properties against various pests such as diamond-back moths and aphids. The efficacy of these compounds is attributed to their ability to interfere with the GABAergic signaling pathways in insects .
- Case Study - Fipronil Synthesis : A notable application of this compound is in the synthesis of Fipronil. Studies have demonstrated that intermediates like 5-Amino-3-cyano-4-iodo-pyrazole are crucial for producing Fipronil, which acts as a potent neurotoxin for insects by blocking GABA receptors .
- Comparative Analysis : When compared to other pyrazole derivatives, this compound exhibits unique properties due to its specific functional groups (iodine and trifluoromethyl). These features enhance its reactivity and selectivity towards insect targets .
Research Findings
Recent studies have provided insights into the synthesis and biological evaluation of this compound:
- Synthesis Methods : The preparation typically involves cyclization reactions followed by nucleophilic substitutions to introduce functional groups. Optimized synthetic routes are crucial for enhancing yield and purity for industrial applications .
- Biological Efficacy : The biological assays conducted on various insect species have shown that this compound can significantly reduce pest populations within controlled environments, making it a valuable candidate for agricultural applications .
Q & A
Q. What are the established synthetic routes for 5-amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation and functionalization steps. For example, a precursor (5-amino-3-chloro-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole) is refluxed with hydrochloric acid (6N) and glacial acetic acid at 24 hours to introduce reactive sites . Subsequent iodination and cyano substitution require precise stoichiometric control. Variations in solvent (e.g., toluene vs. 1,4-dioxane) and temperature (reflux vs. ice-water conditions) impact yield, with optimized protocols achieving >75% purity after recrystallization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for aryl protons, ¹⁹F NMR for trifluoromethyl groups).
- HPLC-MS : Verify molecular weight (C₁₂H₆Cl₂F₃IN₃; theoretical MW: 472.46 g/mol) and purity (>95% recommended for biological assays).
- X-ray crystallography : Resolve crystal packing and stereoelectronic effects, as demonstrated for structurally similar pyrazole derivatives .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the cyano group or iodine displacement. TCI Chemicals recommends desiccated storage with silica gel to mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s derivatives?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity during iodination. ICReDD’s reaction path search methods integrate experimental data with computational models to identify energy-efficient pathways, reducing trial-and-error iterations . For example, substituent effects on the pyrazole ring can be simulated to prioritize synthetic routes with lower activation energies.
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Perform meta-analysis with standardized assays. For instance, discrepancies in pesticidal activity (linked to sulfinyl derivatives in ) may arise from variations in:
- Test organisms : Use OECD guidelines for consistency.
- Formulation : Compare pure compound vs. formulated product efficacy.
- Dosage : Establish dose-response curves under controlled conditions. Statistical tools like ANOVA or machine learning (e.g., partial least squares regression) can isolate confounding variables .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Experimental design should include:
- Ligand screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands for C-I bond activation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition kinetics.
- Kinetic studies : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?
- Methodological Answer : Lab-scale protocols often fail in batch reactors due to heat/mass transfer limitations. Mitigation strategies:
- Flow chemistry : Improve mixing and temperature control for exothermic steps (e.g., iodination).
- Process analytical technology (PAT) : Use inline spectroscopy (Raman/NIR) for real-time monitoring .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like catalyst loading and residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
